

# Unraveling the Crystalline Architecture of Ytterbium Chloride: A Technical Guide

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## Compound of Interest

Compound Name: ytterbium;chloride

CAS No.: 13943-41-4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of ytterbium chloride, a compound of significant interest in various scientific and biomedical fields. This document details the structural characteristics of its different forms, outlines the experimental protocols for their determination, and presents key crystallographic data in a structured format for ease of comparison.

## Introduction to Ytterbium Chloride and its Significance

Ytterbium, a rare earth element of the lanthanide series, forms chloride compounds in two primary oxidation states: Ytterbium(II) chloride ( $\text{YbCl}_2$ ) and Ytterbium(III) chloride ( $\text{YbCl}_3$ ). The latter also commonly exists in a hydrated form, most notably as ytterbium(III) chloride hexahydrate ( $[\text{YbCl}_2(\text{H}_2\text{O})_6]\text{Cl}$ ). The distinct crystal structures of these compounds underpin their unique chemical and physical properties, influencing their applications in areas ranging from catalysis to bioimaging and as probes in biological systems.[1][2] Understanding these

crystalline arrangements at the atomic level is crucial for the rational design of novel materials and for advancing their use in drug development and biomedical research.

## Crystal Structure of Ytterbium(III) Chloride (YbCl<sub>3</sub>)

Anhydrous ytterbium(III) chloride typically crystallizes in a monoclinic system. This structure is characterized by a layered arrangement of Yb<sup>3+</sup> and Cl<sup>-</sup> ions.

### Crystallographic Data

The crystallographic parameters for anhydrous Ytterbium(III) chloride are summarized in the table below. These values represent the dimensions and symmetry of the unit cell, the fundamental repeating unit of the crystal.

Parameter	Ytterbium(III) Chloride (Anhydrous)
Crystal System	Monoclinic
Space Group	C2/m
Lattice Parameters	a = 6.725(3) Å
	b = 11.591(5) Å
	c = 6.379 Å
	α = 90°
	β = 110.45°
	γ = 90°
Unit Cell Volume (V)	499.19 Å <sup>3</sup>
Formula Units per Cell (Z)	4

Data sourced from multiple studies to provide a representative overview.[\[3\]](#)[\[4\]](#)

### Coordination Environment

In the anhydrous YbCl<sub>3</sub> structure, each ytterbium ion (Yb<sup>3+</sup>) is coordinated to six chloride ions (Cl<sup>-</sup>) in a distorted octahedral geometry. These octahedra share edges to form two-dimensional

sheets.[5]

## Crystal Structure of Ytterbium(III) Chloride Hexahydrate ([YbCl<sub>2</sub>(H<sub>2</sub>O)<sub>6</sub>]Cl)

The hexahydrate of ytterbium(III) chloride presents a more complex and extensively studied crystal structure. It is a salt consisting of a complex cation, [YbCl<sub>2</sub>(H<sub>2</sub>O)<sub>6</sub>]<sup>+</sup>, and a chloride anion, Cl<sup>-</sup>.

### Crystallographic Data

The detailed crystallographic data for ytterbium(III) chloride hexahydrate, determined by single-crystal X-ray diffraction at 110 K, are presented below.[6][7]

Parameter	Ytterbium(III) Chloride Hexahydrate
Crystal System	Monoclinic
Space Group	P2/c
Lattice Parameters	a = 7.8158 (11) Å
	b = 6.4651 (3) Å
	c = 12.7250 (18) Å
	α = 90°
	β = 131.45 (2)°
	γ = 90°
Unit Cell Volume (V)	481.92 (16) Å <sup>3</sup>
Formula Units per Cell (Z)	2
Calculated Density (D <sub>x</sub> )	2.671 Mg m <sup>-3</sup>

### Coordination Geometry and Molecular Structure

The central ytterbium ion in the cationic complex is coordinated to two chloride ions and six water molecules.[6][7] This results in a coordination number of eight, with the ligands arranged

in a distorted square antiprism geometry. The complex cation and the free chloride anion are held together in the crystal lattice by hydrogen bonds between the coordinated water molecules and the chloride anion.[6][7]

Selected Bond Lengths (Å)	Value	**Selected Bond Angles (°) **	Value
Yb1—Cl1	2.6579 (6)	O2 <sup>i</sup> —Yb1—O2	180.0
Yb1—O1	2.3482 (19)	O1—Yb1—O3	72.43 (7)
Yb1—O2	2.3101 (17)	O2—Yb1—Cl1	74.52 (5)
Yb1—O3	2.361 (2)	O1—Yb1—Cl1	139.04 (5)

Symmetry code: (i) -x, y, -z+1/2. Data obtained from the Crystallographic Information File (CIF) for [YbCl<sub>2</sub>(H<sub>2</sub>O)<sub>6</sub>]Cl.[6]

## Crystal Structure of Ytterbium(II) Chloride (YbCl<sub>2</sub>)

Ytterbium(II) chloride is a less common form and is a potent reducing agent.[8] Its crystal structure differs significantly from the trivalent species.

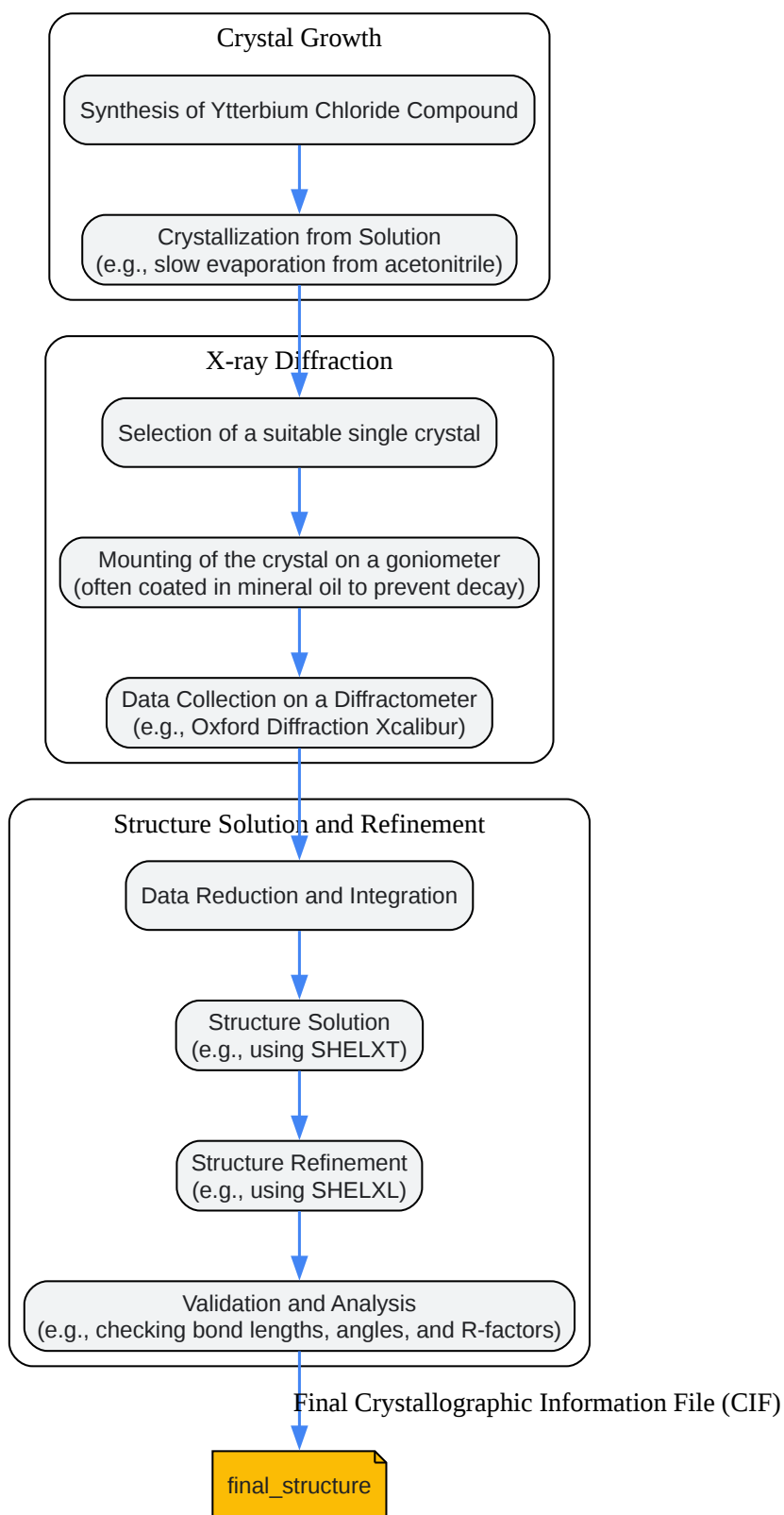
### Crystallographic Data

Parameter	Ytterbium(II) Chloride
Crystal System	Orthorhombic
Space Group	Pbca
Coordination Geometry of Yb	7-coordinate: capped octahedral

Further detailed lattice parameters and atomic coordinates for YbCl<sub>2</sub> are less commonly reported in readily accessible literature.[8][9]

## Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of ytterbium chloride compounds relies predominantly on single-crystal X-ray diffraction. The following is a generalized experimental workflow based on reported methodologies.[6][7]

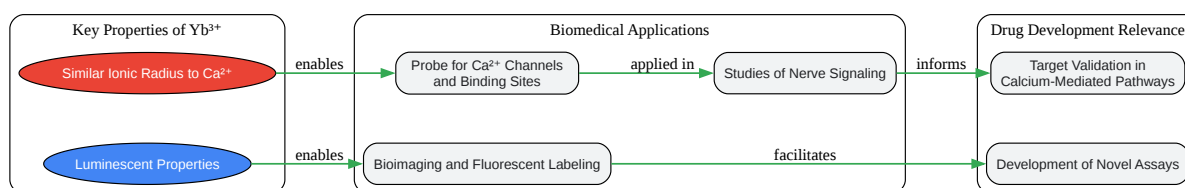


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**Caption:** Generalized workflow for the determination of ytterbium chloride crystal structures.

# Applications in a Biological and Drug Development Context

Ytterbium(III) chloride has garnered attention for its applications in biological systems, primarily due to the ionic radius of  $\text{Yb}^{3+}$  being comparable to that of  $\text{Ca}^{2+}$ . This similarity allows  $\text{Yb}^{3+}$  to act as a probe in studying calcium-dependent processes, such as nerve signaling.[1] Its luminescent properties are also exploited in bioimaging.[3]



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